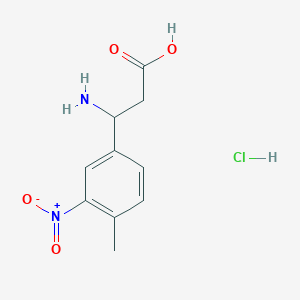![molecular formula C20H15FN2O2 B2602583 (3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309346-70-9](/img/structure/B2602583.png)
(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocycle and is an important framework for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
Pyrrolo[3,4-b]pyridine derivatives can be synthesized through various methods . One method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This method provides the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,4-b]pyridine derivatives can be complex and depend on the specific substituents present on the pyrrolo[3,4-b]pyridine core . Specific reaction analysis for “(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Information on the physical and chemical properties of “this compound” is not available in the search results .Scientific Research Applications
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy has been highlighted for its utility in solving complex toxicological cases by identifying unknown compounds in biological samples. This technique could potentially be applied to study the metabolism, distribution, or toxicological profile of the compound (Ameline et al., 2019).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS is utilized for the detection and quantification of various xenobiotics and their metabolites in biological fluids. This approach could be used to analyze the presence and concentration of the compound in biological samples, providing insights into its pharmacokinetics or potential toxicological effects (Imbenotte et al., 2003).
Potential Research Applications
Environmental and Biological Monitoring : Techniques for measuring environmental chemicals and their metabolites in human samples could be adapted for monitoring exposure to the compound and assessing its environmental and health impacts. Studies have developed sensitive methods for quantifying industrial chemicals and endocrine-disrupting compounds in urine, which could be relevant for similar analyses of this compound (Frederiksen et al., 2014).
Toxicology and Safety Assessments : Research on the toxicological investigation of synthetic cathinones provides a framework for studying the toxic effects and safety profile of new chemical entities. Analytical methods used in these studies, including GC-MS for detecting substances in biological specimens, could be applied to assess the toxicity and safety of the compound under investigation (Grapp et al., 2017).
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-16-6-8-17(9-7-16)25-18-5-1-3-14(11-18)20(24)23-12-15-4-2-10-22-19(15)13-23/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDCUGJJVOINHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2602500.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2602501.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)

![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2602510.png)


![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2602515.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)
